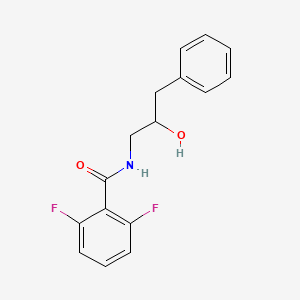

2,6-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide

描述

属性

IUPAC Name |

2,6-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2NO2/c17-13-7-4-8-14(18)15(13)16(21)19-10-12(20)9-11-5-2-1-3-6-11/h1-8,12,20H,9-10H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFEJYBSJJOAGKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CNC(=O)C2=C(C=CC=C2F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide typically starts with 2,6-difluorobenzamide as the primary reactant. The synthetic route involves the following steps:

Alkylation: 2,6-difluorobenzamide is reacted with 2-hydroxy-3-phenylpropyl bromide in the presence of a base such as potassium carbonate (K2CO3) to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

化学反应分析

Types of Reactions

2,6-Difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The amide group can be reduced to an amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products

Oxidation: Formation of 2,6-difluoro-N-(2-oxo-3-phenylpropyl)benzamide.

Reduction: Formation of 2,6-difluoro-N-(2-hydroxy-3-phenylpropyl)aniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

科学研究应用

2,6-Difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2,6-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide involves its interaction with specific molecular targets. The hydroxy group and the amide moiety can form hydrogen bonds with enzymes or receptors, modulating their activity. The fluorine atoms may enhance the compound’s stability and binding affinity to its targets.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The table below summarizes key structural differences and applications of 2,6-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide and related benzamides:

Key Comparative Insights

Physicochemical Properties

- Solubility: The hydroxy group may improve aqueous solubility relative to non-hydroxylated analogs (e.g., N-(3-phenyl-4,5-bis(trifluoromethyl)imino)benzamides in ).

生物活性

2,6-Difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide is a compound of interest due to its potential biological activities, including antibacterial and antifungal properties. This article explores the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The presence of fluorine atoms in the benzamide moiety is significant as it influences the compound's stability and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The hydroxy group and amide moiety can form hydrogen bonds with target proteins, modulating their activity. The fluorine atoms enhance the compound's stability and binding affinity to its targets, which is crucial for its bioactivity.

Antibacterial Activity

Recent studies indicate that this compound exhibits notable antibacterial properties. It has been tested against various strains of Staphylococcus aureus, demonstrating effective inhibition compared to non-fluorinated analogs. The mechanism involves targeting the FtsZ protein, which plays a critical role in bacterial cell division .

Antifungal Properties

In addition to antibacterial effects, this compound has shown potential antifungal activity. Preliminary investigations suggest that it inhibits fungal growth by disrupting cellular processes similar to its antibacterial mechanism.

Structure-Activity Relationship (SAR)

The fluorination of the benzamide scaffold is essential for enhancing biological activity. The presence of fluorine atoms leads to non-planar conformations that improve interactions with target proteins. This structural modification has been linked to increased potency against bacterial strains .

| Compound | Activity Type | Target | Potency |

|---|---|---|---|

| This compound | Antibacterial | FtsZ | High |

| 3-Methoxybenzamide | Antibacterial | FtsZ | Moderate |

| 2,6-Difluoro-3-methoxybenzamide | Antibacterial | FtsZ | Higher than non-fluorinated counterparts |

Case Studies

- In vitro Studies : In a study comparing various benzamide derivatives, this compound exhibited superior antibacterial activity against S. aureus strains when tested in vitro. The study highlighted the importance of the difluorobenzamide motif in enhancing binding interactions with the FtsZ protein .

- Molecular Docking Studies : Molecular docking simulations have confirmed that the compound preferentially binds to the allosteric site of FtsZ, establishing crucial hydrogen bonds and hydrophobic interactions that facilitate its inhibitory effect on bacterial cell division .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-difluoro-N-(2-hydroxy-3-phenylpropyl)benzamide?

- Methodological Answer : Synthesis typically involves sequential fluorination, amide coupling, and hydroxylation. Key steps include:

- Fluorination : Introduce fluorine atoms at the 2,6-positions of benzamide via nucleophilic aromatic substitution (NAS) using KF or CsF in polar aprotic solvents (e.g., DMF) .

- Amide Coupling : React 2,6-difluorobenzoic acid with 2-hydroxy-3-phenylpropylamine using EDCI/HOBt in dichloromethane (DCM) under nitrogen .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity. Analytical validation via HPLC (C18 column, 0.1% TFA in acetonitrile/water) is critical .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and F NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl proton at δ 4.8–5.2 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ at m/z 335.29) and isotopic patterns .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group, N–H⋯O interactions) .

Advanced Research Questions

Q. What role do fluorine substituents play in modulating the compound’s bioactivity?

- Methodological Answer : Fluorine atoms enhance:

- Lipophilicity : LogP increases by ~0.5 units per fluorine, improving membrane permeability (measured via PAMPA assays) .

- Electron-Withdrawing Effects : Stabilize the amide bond against hydrolysis (confirmed by pH stability studies) and enhance binding to electron-rich enzyme pockets (e.g., PI3K inhibition via H-bonding with Lys802) .

- Conformational Rigidity : X-ray data show fluorine-induced planarization of the benzamide ring, optimizing π-π stacking with aromatic residues in target proteins .

Q. What in vitro models are suitable for assessing anti-inflammatory activity?

- Methodological Answer :

- Cytokine Inhibition : Treat LPS-stimulated RAW 264.7 macrophages and measure TNF-α/IL-6 suppression via ELISA (IC50 typically 1–10 µM) .

- COX-2 Inhibition : Use a fluorometric assay (Cayman Chemical) to quantify COX-2 activity reduction compared to celecoxib .

- NF-κB Luciferase Reporter Assay : Transfect HEK293T cells with pGL4.32[luc2P/NF-κB-RE/Hygro] and monitor luminescence post-treatment .

Q. How can molecular conformation impact target binding affinity?

- Methodological Answer :

- Crystallographic Analysis : Resolve ligand-protein complexes (e.g., PI3Kγ co-crystallization) to identify critical interactions (e.g., fluorine-mediated H-bonds with Arg944) .

- Molecular Dynamics (MD) Simulations : Simulate binding poses in GROMACS with AMBER force fields; correlate RMSD values (<2 Å) with experimental IC50 data .

- SAR Studies : Modify substituents (e.g., replacing hydroxyl with methoxy) and assay activity to map pharmacophore requirements .

Q. How to resolve discrepancies in reported biological activities across studies?

- Methodological Answer :

- Assay Standardization : Use identical cell lines (e.g., HepG2 vs. MCF-7) and normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .

- Solubility Optimization : Address poor aqueous solubility (logS ≈ -4.5) using DMSO/PEG 400 vehicles and confirm stock stability via LC-MS .

- Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify active metabolites via UPLC-QTOF to explain off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。